molecular formula C14H15NO2S B1667969 N-Benzyl-p-toluenesulfonamide CAS No. 1576-37-0

N-Benzyl-p-toluenesulfonamide

Cat. No. B1667969
CAS RN: 1576-37-0
M. Wt: 261.34 g/mol
InChI Key: WTHKAJZQYNKTCJ-UHFFFAOYSA-N
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Description

N-Benzyl-p-toluenesulfonamide is a small organic molecule . It is a sulfonamide and is known to specifically inhibit the contraction of fast skeletal muscle fibers .


Molecular Structure Analysis

The molecular formula of N-Benzyl-p-toluenesulfonamide is C14H15NO2S . Its molecular weight is 261.34 g/mol . The InChI representation of the molecule is InChI=1S/C14H15NO2S/c1-12-7-9-14 (10-8-12)18 (16,17)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 .


Physical And Chemical Properties Analysis

N-Benzyl-p-toluenesulfonamide is a solid at room temperature .

Scientific Research Applications

1. Inhibition of Skeletal Muscle Actomyosin

N-Benzyl-p-toluenesulfonamide (BTS) specifically inhibits the contraction of fast skeletal muscle fibers. It affects the elementary steps of the actomyosin subfragment-1 ATPase cycle, primarily influencing the rate of P(i) release and the dissociation of S1.ADP from actin. This leads to a reduced acto-S1 ATPase rate and suppression of tension in muscles (Shaw, Ostap, & Goldman, 2003).

2. Catalysis in Sulfonamide Synthesis

BTS is involved in green and efficient synthesis methods, such as the coupling of sulfonamides and alcohols. These processes are important for creating intermediates in drug synthesis, highlighting the role of BTS in facilitating environmentally benign chemical reactions (Shi et al., 2009).

3. In Organic Synthesis Reactions

BTS is used in palladium-catalyzed cascade reactions with benzyl halides, producing dihydropyrroles. These reactions demonstrate its utility in organic synthesis, particularly in cyclization-coupling processes (Hu et al., 2003).

4. Use in Solvent-Free Chemical Processes

Its derivatives are employed in one-pot, solvent-free synthesis of complex organic compounds such as acridine derivatives. This showcases its versatility and application in more environmentally friendly chemical processes (Vaghei & Malaekehpour, 2010).

5. Environmental Presence and Impact

Benzosulfonamides like BTS are recognized as compounds of emerging environmental concern due to their broad industrial applications and presence in wastewater. Understanding their behavior and degradation in wastewater treatment is vital for assessing their environmental impact (Ajibola et al., 2015).

Safety And Hazards

N-Benzyl-p-toluenesulfonamide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

N-benzyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHKAJZQYNKTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166290
Record name p-Toluenesulfonamide, N-benzyl-
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Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Benzyl-p-toluenesulfonamide

CAS RN

1576-37-0
Record name N-Benzyl-p-toluenesulfonamide
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Record name p-Toluenesulfonamide, N-benzyl-
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Record name p-Toluenesulfonamide, N-benzyl-
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Record name N-Benzyl-p-toluenefonamide
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Synthesis routes and methods I

Procedure details

To a suspension of P-HOBT 6 (1.01 g, 0.49 mmol) in CH2Cl2 (5 mL) was added p-toluenesulfonyl chloride (0.280 g, 1.47 mmol, 3.00 equiv.) and pyridine (0.155 g, 0.160 mL, 1.98 mmol, 4.04 equiv.). The suspension was subsequently rocked for 60 minutes at 25° C. The polymer was then filtered and washed with CH2Cl2 (3×5 mL), MeCN (3×5 mL), and MeOH (3×5 mL). The polymer was re-suspended in CH2Cl2 (5 mL), followed by the addition of benzylamine (0.026 g, 0.027 mL, 0.24 mmol, 0.49 equiv. based on P-HOBT 6). The suspension was rocked at 25° C. for 2 h. The polymer was then filtered and washed with CH2Cl2 (2×5 mL). The filtrate and washings were combined and concentrated to yield 0.050 g (77%) of N-benzyl-p-toluenesulfonarnide as a light yellow crystalline solid.
[Compound]
Name
P-HOBT
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
0.027 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of benzylamine (5 g, 4.67 mmol) in pyridine (25 ml) was added (cautiously) p-toluenesulphonyl chloride (10 g, 5.25 mmol). The deep red coloured solution was stirred at room temperature for 1 hour before being poured into water (80-100 ml). The oily precipitate which solidified on scratching was filtered and recrystallised from ethanol to give the title compound (10.98 g, 90% yield, m.p. 115°-116° C., (Lit.1 114° C.)). δH (CDCl3): 7.80(2H,m); 7.25(7H,m); 4.95(1H,t); 4.05(2H,d); 2.35(3H,s)ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
90 (± 10) mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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